4-Fluorobenzamide

Catalog No.
S572361
CAS No.
824-75-9
M.F
C7H6FNO
M. Wt
139.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzamide

CAS Number

824-75-9

Product Name

4-Fluorobenzamide

IUPAC Name

4-fluorobenzamide

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

InChI

InChI=1S/C7H6FNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)

InChI Key

VNDHYTGVCGVETQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N)F

Synonyms

4-(18F)fluorobenzyl amide, 4-fluorobenzamide, 4-fluorobenzylamide, p-fluorobenzylamide

Canonical SMILES

C1=CC(=CC=C1C(=O)N)F

The exact mass of the compound 4-Fluorobenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102765. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluorobenzamide is a highly versatile, para-fluorinated aromatic amide utilized extensively as a precursor in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals [1]. Featuring a molecular weight of 139.13 g/mol and a melting point of 154–158 °C, the compound offers a highly stable crystalline form that integrates seamlessly into mainstream laboratory and industrial workflows . The presence of the highly electronegative fluorine atom at the para position fundamentally alters the molecule's lipophilicity, metabolic stability, and electronic distribution compared to unsubstituted benzamide [2]. For procurement teams and synthetic chemists, 4-fluorobenzamide represents a critical building block when target product profiles demand enhanced target binding affinity, strict metabolic resistance, or orthogonal reactivity in complex multi-step syntheses [1].

Substituting 4-fluorobenzamide with cheaper alternatives like unsubstituted benzamide or 4-chlorobenzamide frequently compromises both process efficiency and final product performance[1]. Unsubstituted benzamide lacks the para-fluoro metabolic block, rendering downstream APIs highly susceptible to rapid CYP450-mediated para-hydroxylation and significantly reducing their biological half-life [2]. While 4-chlorobenzamide provides a halogenated alternative, its larger atomic radius and distinct electronic properties often result in severe steric clashes in enzyme binding pockets, drastically reducing target affinity [3]. Furthermore, 4-chlorobenzamide exhibits a highly rigid crystalline structure (melting point ~178 °C), which can lower solubility in standard organic solvents compared to the fluoro-analog, complicating formulation and cross-coupling workflows [1]. Consequently, for applications demanding precise steric tolerance and optimal processability, 4-fluorobenzamide is strictly non-interchangeable.

Superior Target Binding Affinity in API Development

In the development of tumor-associated Carbonic Anhydrase (CA) XII inhibitors, the selection of the para-halogen substituent critically dictates drug potency. Studies evaluating benzoxaphosphepine oxide derivatives demonstrated that the 4-fluorobenzamide derivative (compound 3j) emerged as the most potent inhibitor in the series, achieving activity in the low nanomolar range [1]. In direct contrast, substitution with the 4-chlorobenzamide analog (compound 3e) resulted in the poorest inhibition profile among the tested compounds, highlighting a severe drop in efficacy [1]. This quantitative difference underscores the necessity of the specific steric and electronic profile of the fluorine atom for optimal pocket binding.

Evidence DimensionEnzyme Inhibition Potency (CA XII)
Target Compound DataMost potent inhibitor (nanomolar range) for 4-fluorobenzamide derivative
Comparator Or Baseline4-chlorobenzamide derivative (poorest inhibition in series)
Quantified DifferenceSignificant loss of nanomolar potency upon Cl substitution
ConditionsIn vitro Carbonic Anhydrase XII inhibition assay

Procuring the fluoro-analog is mandatory for maximizing binding affinity and therapeutic efficacy in sterically constrained target enzymes.

Enhanced Precursor Conversion in Green Synthesis

For industrial scale-up emphasizing green chemistry, 4-fluorobenzamide demonstrates superior processability during the hydration of nitriles in aqueous systems. When utilizing a green catalyst system (Water Extract of Pomelo Peel Ash, WEPPA) at 150 °C, the synthesis of 4-fluorobenzamide from its corresponding nitrile achieved a 91% isolated yield [1]. Under identical conditions, the synthesis of 4-chlorobenzamide yielded only 84% [1]. This 7% absolute increase in conversion efficiency translates to higher throughput and reduced waste generation in large-scale manufacturing environments.

Evidence DimensionIsolated Yield in Aqueous Nitrile Hydrolysis
Target Compound Data91% yield
Comparator Or Baseline4-chlorobenzamide (84% yield)
Quantified Difference+7% absolute yield advantage
ConditionsHydrolysis in WEPPA (green aqueous system) at 150 °C for 0.5 h

Higher conversion efficiencies in green solvent systems directly reduce raw material costs and improve the sustainability profile of the manufacturing process.

Optimized Thermal Profile for Handling and Solubility

The thermal properties of 4-fluorobenzamide provide an optimized balance between crystalline stability and process solubility. With a melting point of 154–158 °C, 4-fluorobenzamide exhibits significantly stronger solid-state intermolecular interactions than unsubstituted benzamide (127–130 °C), reducing the risk of caking and improving shelf-life . However, it avoids the excessive rigidity of 4-chlorobenzamide, which melts at a much higher 177–179 °C [1]. This intermediate thermal profile ensures that 4-fluorobenzamide dissolves more readily in standard organic solvents during low-temperature cross-coupling reactions while maintaining excellent bulk handling characteristics.

Evidence DimensionMelting Point / Crystalline Stability
Target Compound Data154–158 °C
Comparator Or BaselineBenzamide (127–130 °C) and 4-Chlorobenzamide (177–179 °C)
Quantified Difference+25 °C vs benzamide; -21 °C vs 4-chlorobenzamide
ConditionsStandard atmospheric pressure solid-state characterization

This 'Goldilocks' thermal profile ensures superior bulk storage stability without sacrificing the dissolution kinetics required for efficient liquid-phase reactions.

Orthogonal Stability in Organometallic C-F Activation Workflows

In complex multi-step syntheses, the ability of a functional group to survive aggressive catalytic conditions is paramount. During studies on Fe-promoted C-F activation using potassium cyclopentadienyliron dicarbonyl (KFp), standard electron-deficient aryl fluorides underwent rapid defluorination, yielding corresponding aryliron complexes in 70–90% yields[1]. Remarkably, 4-fluorobenzamide exhibited 0% reaction under these identical conditions, demonstrating that the amide group completely deactivates the C-F bond toward this specific nucleophilic aromatic substitution [1]. This profound stability allows 4-fluorobenzamide to be utilized as a robust building block in orthogonal syntheses where the C-F bond must remain intact during adjacent organometallic transformations.

Evidence DimensionDefluorination / C-F Cleavage Yield
Target Compound Data0% reaction (complete C-F bond stability)
Comparator Or BaselineStandard electron-deficient aryl fluorides (70–90% cleavage yield)
Quantified DifferenceComplete suppression of unwanted C-F activation
ConditionsReaction with KFp (Fe-promoted C-F activation conditions)

Enables chemists to perform aggressive cross-coupling or reduction steps on other parts of the molecule without degrading the critical para-fluoro substituent.

Development of Sterically Constrained Enzyme Inhibitors

Due to its proven superiority over 4-chlorobenzamide in binding Carbonic Anhydrase XII, 4-fluorobenzamide is the premier starting material for synthesizing highly potent, target-specific oncology APIs. The smaller van der Waals radius of the fluorine atom prevents steric clashes in the active site while maintaining the necessary electronegativity for optimal receptor interaction [1].

Green Manufacturing of Fluorinated Intermediates

In industrial settings prioritizing sustainable chemistry, 4-fluorobenzamide is highly suited for aqueous-based processing. Its excellent compatibility and high conversion yields (91%) in green hydration protocols (such as WEPPA-catalyzed reactions) make it an ideal candidate for environmentally friendly scale-up operations, outperforming heavier halogenated analogs [2].

Orthogonal Multi-Step Organometallic Synthesis

Because the C-F bond in 4-fluorobenzamide is highly resistant to specific Fe-promoted cleavage conditions that typically degrade other aryl fluorides, it serves as an excellent orthogonal building block [3]. Chemists can confidently utilize this compound in complex sequences, performing transition-metal-catalyzed reactions on adjacent functional groups without risking the loss of the essential para-fluoro moiety.

XLogP3

0.9

LogP

0.91 (LogP)

Melting Point

155.5 °C

UNII

YB79F3XB1G

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

824-75-9

Wikipedia

4-fluorobenzamide
Benzamide, 4-fluoro-

Dates

Last modified: 08-15-2023

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